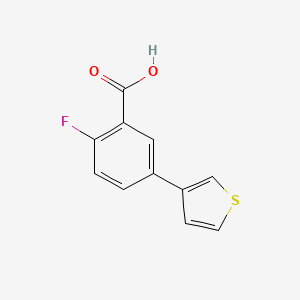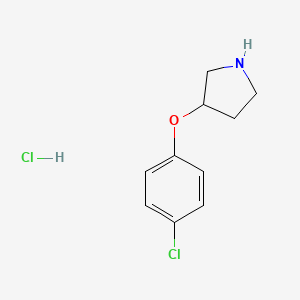
3-(4-Chlorophenoxy)pyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenoxy)pyrrolidine hydrochloride is an organic compound with the chemical formula C11H14ClNO · HCl. It appears as a white crystalline powder and has a molecular weight of 247.16 g/mol. This compound is known for its better solubility in water, ethanol, chloroform, and other organic solvents . It is primarily used in chemical synthesis as a synthetic intermediate for chiral compounds and as a catalyst or ligand in drug synthesis .
Métodos De Preparación
The preparation of 3-(4-Chlorophenoxy)pyrrolidine hydrochloride typically involves the following steps :
Reaction of (S)-3-pyrrolidine with chlorophenol: Under alkaline conditions, (S)-3-pyrrolidine reacts with chlorophenol to generate (S)-3-(4-chlorophenoxy)pyrrolidine.
Reaction with hydrochloric acid: The product from the first step is then reacted with hydrochloric acid to produce (S)-3-(4-Chlorophenoxy)pyrrolidine hydrochloride.
Análisis De Reacciones Químicas
3-(4-Chlorophenoxy)pyrrolidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the chlorine atom or other functional groups are replaced by different substituents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-(4-Chlorophenoxy)pyrrolidine hydrochloride has a wide range of scientific research applications, including:
Biology: The compound is utilized in biological studies to investigate its effects on different biological systems.
Industry: The compound is used in industrial processes that require chiral intermediates or catalysts.
Mecanismo De Acción
The mechanism of action of 3-(4-Chlorophenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand or catalyst, facilitating various chemical reactions. Its effects are mediated through its interaction with enzymes, receptors, or other molecular targets, leading to the desired chemical or biological outcomes.
Comparación Con Compuestos Similares
3-(4-Chlorophenoxy)pyrrolidine hydrochloride can be compared with other similar compounds, such as:
3-(4-Bromophenoxy)pyrrolidine hydrochloride: This compound has a bromine atom instead of chlorine, which can affect its reactivity and applications.
3-(4-Fluorophenoxy)pyrrolidine hydrochloride:
3-(4-Methylphenoxy)pyrrolidine hydrochloride: The methyl group can alter the compound’s solubility and reactivity compared to the chlorophenoxy derivative.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and solubility properties, making it suitable for particular applications in chemical synthesis and drug development.
Propiedades
IUPAC Name |
3-(4-chlorophenoxy)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO.ClH/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRCARMEKAIGEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=C(C=C2)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20702115 |
Source


|
| Record name | 3-(4-Chlorophenoxy)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20702115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28491-02-3 |
Source


|
| Record name | 3-(4-Chlorophenoxy)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20702115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


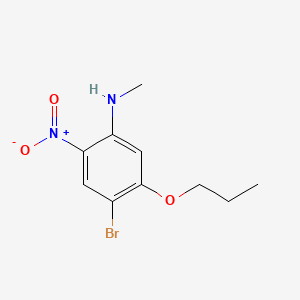
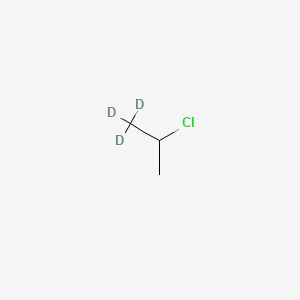
![[4-Nitro-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B594969.png)
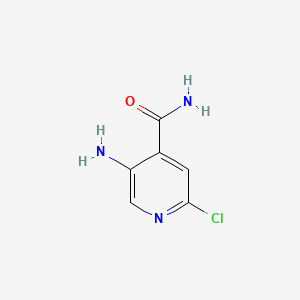
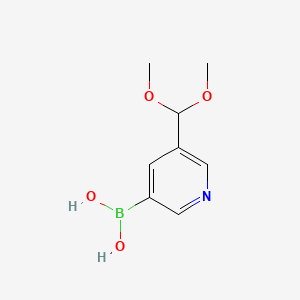
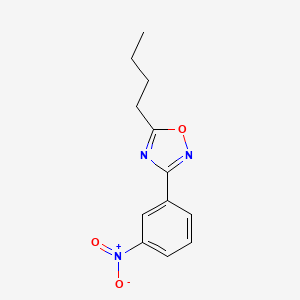
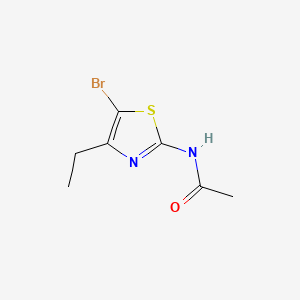

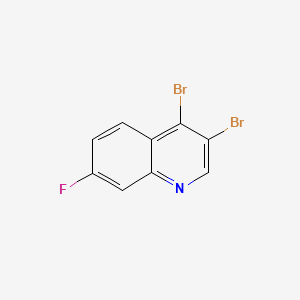
![5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine](/img/structure/B594982.png)
